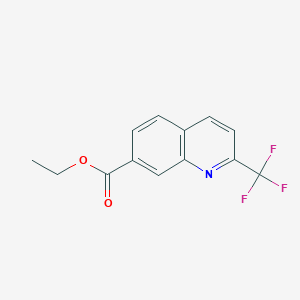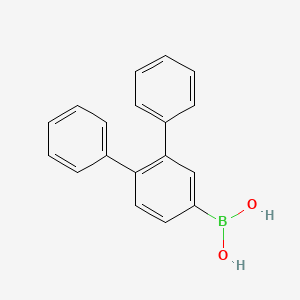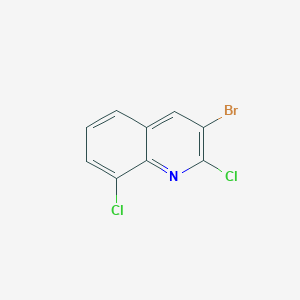
7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of an iodine atom and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indenone structure to indanols or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of indanols or other reduced derivatives.
Substitution: Formation of various substituted indenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The iodine atom and the indenone structure can play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
7-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the iodine atom in 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one makes it unique compared to its halogenated counterparts
Eigenschaften
Molekularformel |
C10H9IO |
|---|---|
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
7-iodo-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
KSJCGFSQCHACQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)CC2)C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)


![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

